molecular formula C26H25N5O5 B2614791 7-(2,3-dimethoxyphenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540504-97-0

7-(2,3-dimethoxyphenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2614791
CAS No.: 540504-97-0
M. Wt: 487.516
InChI Key: QFQASEIXYHFYBL-UHFFFAOYSA-N
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Description

The compound 7-(2,3-dimethoxyphenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide features a triazolo[1,5-a]pyrimidine core with distinct substituents:

  • Position 5: Methyl group, enhancing steric stability.
  • Position 6: Carboxamide linked to a 2-methoxyphenyl group, contributing to solubility and receptor binding.
  • Position 7: 2,3-Dimethoxyphenyl substituent, influencing electronic and steric properties .

Properties

IUPAC Name

7-(2,3-dimethoxyphenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O5/c1-15-21(25(32)28-17-10-5-6-11-18(17)33-2)22(16-9-7-12-19(34-3)23(16)35-4)31-26(27-15)29-24(30-31)20-13-8-14-36-20/h5-14,22H,1-4H3,(H,28,32)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQASEIXYHFYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=C(C(=CC=C4)OC)OC)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2,3-dimethoxyphenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic derivative belonging to the class of triazolopyrimidine compounds. This article explores its biological activity through various studies and data analyses.

Chemical Structure and Properties

The compound's molecular formula is C18H22N4O4 with a molecular weight of approximately 330.38 g/mol. The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC18H22N4O4
Molecular Weight330.38 g/mol
LogP2.13
PSA55.15 Ų

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in cellular signaling pathways. The presence of the triazole and pyrimidine rings suggests potential interactions with nucleic acids or proteins.

Anticancer Activity

A significant area of research has focused on the anticancer properties of triazolopyrimidine derivatives. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound showed an IC50 value of approximately 27.6 μM against MDA-MB-231 cells, indicating potent anticancer activity compared to standard chemotherapeutics like paclitaxel.

Case Studies

  • In Vitro Cytotoxicity :
    • A study evaluated the cytotoxic effects of several derivatives on MDA-MB-231 cells. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity.
    • The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl rings significantly impacted biological activity.
  • Mechanistic Insights :
    • Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death.
  • ADMET Properties :
    • Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling suggested favorable pharmacokinetic properties for this compound, making it a promising candidate for further development in cancer therapy.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among triazolo[1,5-a]pyrimidine derivatives include substitutions at positions 2, 5, 6, and 6. Below is a comparative analysis:

Table 1: Substituent Comparison
Compound Name (Example) Position 2 Position 5 Position 6/7 Substituents Reference
Target Compound Furan-2-yl Methyl 6: N-(2-methoxyphenyl)carboxamide; 7: 2,3-dimethoxyphenyl -
5j () Amino Methyl 7: 3,4,5-Trimethoxyphenyl; 6: N-(4-nitrophenyl)
5k () Amino Methyl 7: 3,4,5-Trimethoxyphenyl; 6: N-(4-bromophenyl)
Compound 1 () Benzylthio Methyl 7: 4-Isopropylphenyl; 6: Carboxamide
16 () Benzylthio Methyl 7: 4-Dimethylaminophenyl; 6: Carboxamide
92 () Dimethylaminomethyl Methyl 7: N-(4-Chlorophenyl)

Key Observations :

  • Position 7 : The 2,3-dimethoxyphenyl group provides ortho-substitution, differing from para-substituted aryl groups in other compounds, which may affect steric hindrance and binding affinity .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name (Example) Melting Point (°C) Yield (%) Key Spectral Data (HRMS m/z) Reference
Target Compound Not reported Not reported Not available -
5j () 319.9–320.8 43 453.1677 [M+H]+
5k () 280.1–284.3 54 513.0870 [M+H]+
Compound 1 () Not reported 44 442.1672 [M+Na]+
13 () Not reported 79 460.1236 [M+Na]+

Key Observations :

  • High melting points in compounds (>250°C) suggest strong crystalline packing, a trait the target compound may share due to its rigid structure .

Key Observations :

  • highlights triazolopyrimidines as enzyme inhibitors, implying the target compound could target similar pathways .

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